![molecular formula C22H19N3O6S B4020552 N~1~-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4020552.png)
N~1~-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide often involves multi-step processes including condensation, nitration, and sulfonation reactions. While specific studies on this compound's synthesis are scarce, methodologies applied to structurally related compounds provide insight. For instance, the photoinduced decarboxylation of N-substituted glycine derivatives, sensitised by aromatic nitro-compounds, hints at potential pathways for introducing nitro groups into similar frameworks (Davidson, Korkut, & Steiner, 1971).
Molecular Structure Analysis
The molecular structure of N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide and related compounds can be elucidated through X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. For example, the synthesis and physical studies of lanthanide(III) complexes of similar N,N-bis(2-hydroxyethyl)glycinates reveal intricate details about molecular geometries and bonding environments, offering parallels in understanding the spatial arrangement and electronic structure of the subject compound (Messimeri et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide involves interactions between its functional groups and various reagents. Studies on related compounds demonstrate a range of chemical behaviors, such as the rearrangement of sulfonamide derivatives under alkaline conditions (Dohmori, 1964), which could provide insights into possible reactions involving the sulfonyl group of the target compound.
Physical Properties Analysis
The physical properties of a compound like N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide, including solubility, melting point, and stability, are crucial for its handling and application in various fields. The synthesis and properties of similar CuII, MnII complexes offer a comparative basis for understanding how structural features influence these physical characteristics (Ma et al., 2008).
Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of synthetic chemistry has explored various methodologies for creating compounds with complex structures, including those related to N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide. For instance, Barton et al. (1986) discussed a novel synthesis approach involving the reduction of oximes and aliphatic nitro compounds to imines, which could be further reacted to produce various compounds, including pyrroles and pyrrolin-2-ones, through intramolecular cyclization (Barton, Motherwell, Simon, & Zard, 1986). Such methodologies offer a glimpse into the synthetic versatility of nitrogen-containing compounds and their potential derivatization into pharmacologically relevant structures.
Biological Evaluation
The biological activities of compounds structurally similar to N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide have been a subject of interest. Keche et al. (2012) synthesized a series of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties, and evaluated them for anti-inflammatory and antimicrobial activities (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012). Such studies highlight the potential of complex nitrogen-containing compounds in the development of new therapeutic agents.
Chemical Behavior and Applications
The chemical behavior of related compounds has been explored to understand their reactivity and potential applications in various fields. For example, the work on the catalytic cleavage of active phosphate and ester substrates by iodoso- and iodoxybenzoates provides insights into the reactivity of nitro compounds and their utility in catalysis and organic synthesis (Moss, Alwis, & Shin, 1984).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-nitroanilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-16(26)17-8-7-9-18(14-17)23-22(27)15-24(20-12-5-6-13-21(20)25(28)29)32(30,31)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQNECVMSKEBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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